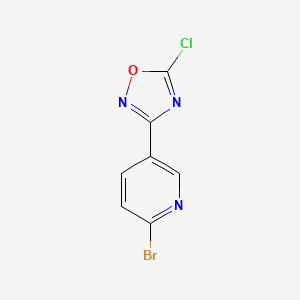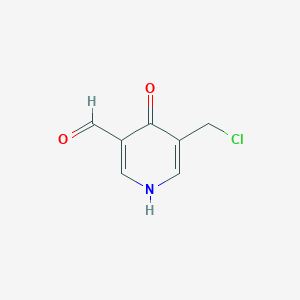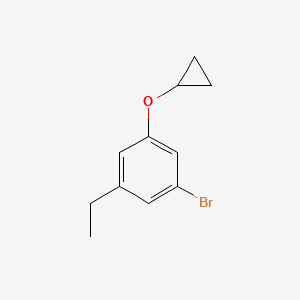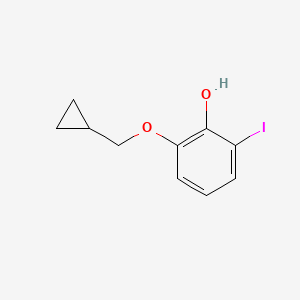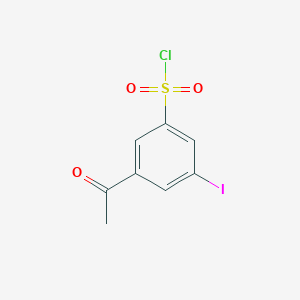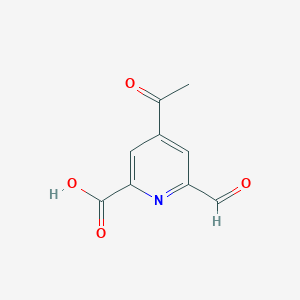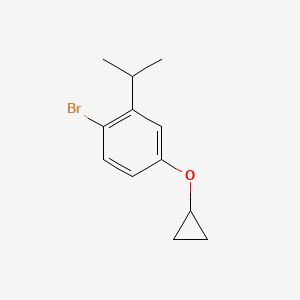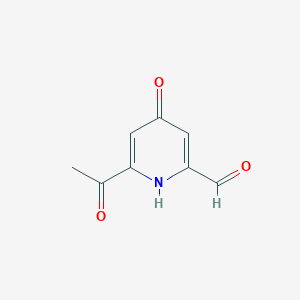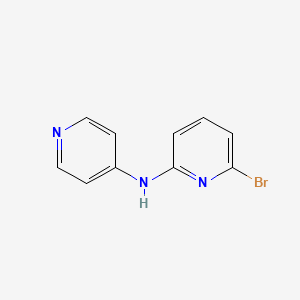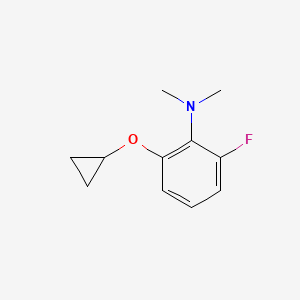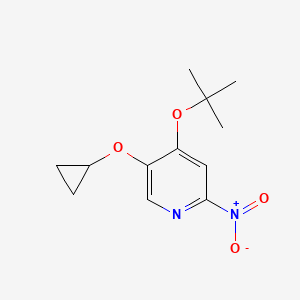
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Des Réactions Chimiques
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The tert-butoxy and cyclopropoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could lead to a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine depends on its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The tert-butoxy and cyclopropoxy groups can affect the compound’s lipophilicity and membrane permeability, potentially influencing its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be compared with other similar compounds, such as 2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine and 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine These compounds share similar structural features but differ in the position of the substituents on the pyridine ring
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine:
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-9-6-11(14(15)16)13-7-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
JSUYCAALHFAWOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



